molecular formula C10H11NO4 B1453033 Methyl 2,4-dimethyl-6-nitrobenzoate CAS No. 35562-53-9

Methyl 2,4-dimethyl-6-nitrobenzoate

Cat. No.: B1453033
CAS No.: 35562-53-9
M. Wt: 209.2 g/mol
InChI Key: HWSFSPBEOCPHHS-UHFFFAOYSA-N
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Description

Methyl 2,4-dimethyl-6-nitrobenzoate: is an organic compound belonging to the class of nitrobenzoates. It is characterized by a benzene ring substituted with two methyl groups at the 2 and 4 positions, a nitro group at the 6 position, and a methyl ester group at the carboxyl position. This compound is often used in various chemical reactions and has applications in scientific research.

Properties

IUPAC Name

methyl 2,4-dimethyl-6-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11NO4/c1-6-4-7(2)9(10(12)15-3)8(5-6)11(13)14/h4-5H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSFSPBEOCPHHS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)[N+](=O)[O-])C(=O)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10695840
Record name Methyl 2,4-dimethyl-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

35562-53-9
Record name Methyl 2,4-dimethyl-6-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10695840
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 2,4-dimethyl-6-nitrobenzoate typically involves the nitration of 2,4-dimethylbenzoic acid followed by esterification. The nitration process introduces the nitro group at the 6 position of the benzene ring. The esterification process involves the reaction of the carboxylic acid group with methanol in the presence of an acid catalyst to form the methyl ester.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,4-dimethyl-6-nitrobenzoate undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid and methanol.

Common Reagents and Conditions:

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Hydrolysis: Acidic or basic conditions with water.

Major Products:

    Reduction: 2,4-dimethyl-6-aminobenzoate.

    Substitution: Various substituted benzoates depending on the nucleophile used.

    Hydrolysis: 2,4-dimethyl-6-nitrobenzoic acid and methanol.

Scientific Research Applications

Methyl 2,4-dimethyl-6-nitrobenzoate serves as a versatile intermediate in organic synthesis. It is utilized in the preparation of various derivatives that exhibit biological activity or serve as precursors for other complex molecules.

  • Synthesis of Bioactive Compounds : This compound has been employed as a building block for synthesizing novel pharmaceuticals, particularly in the development of antiviral agents targeting HIV .
  • Functionalization : The presence of the nitro group allows for further functionalization through reduction or substitution reactions, making it valuable for creating compounds with specific pharmacological properties .

Research has demonstrated that derivatives of this compound exhibit significant biological activities. For instance:

  • Antiviral Activity : Studies have shown that certain derivatives can inhibit HIV replication in vitro, showcasing their potential as therapeutic agents against viral infections .
  • Anticancer Properties : Some synthesized derivatives have been evaluated for anticancer activity, indicating that modifications to the this compound structure can lead to compounds with enhanced efficacy against cancer cell lines .

Material Science Applications

In material science, this compound is utilized in the development of polymers and coatings due to its chemical stability and reactivity.

  • Polymer Synthesis : It can be incorporated into polymer matrices to enhance mechanical properties or provide specific functionalities such as UV resistance or thermal stability .
  • Coatings : The compound's reactivity makes it suitable for formulating coatings that require specific adhesion properties or resistance to environmental factors .

Case Study 1: Antiviral Drug Development

A study investigated the synthesis of various derivatives from this compound aimed at developing new non-nucleoside reverse transcriptase inhibitors (NNRTIs) for HIV treatment. The synthesized compounds were tested for their efficacy against HIV strains resistant to existing drugs, showing promising results that warrant further investigation into their pharmacokinetic profiles .

Case Study 2: Polymer Application

In another study focused on material applications, researchers incorporated this compound into polyimide matrices. The resulting materials exhibited improved thermal stability and mechanical strength compared to traditional polyimides, demonstrating the compound's potential in high-performance applications .

Mechanism of Action

The mechanism of action of Methyl 2,4-dimethyl-6-nitrobenzoate depends on the specific application and the target molecule. In reduction reactions, the nitro group is reduced to an amino group, which can then participate in further chemical transformations. In biological systems, the compound may interact with specific enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-nitrobenzoate
  • Methyl 4-nitrobenzoate
  • Methyl 2,6-dimethylbenzoate

Comparison: Methyl 2,4-dimethyl-6-nitrobenzoate is unique due to the presence of both methyl and nitro groups on the benzene ring, which can influence its reactivity and properties. Compared to Methyl 2-nitrobenzoate and Methyl 4-nitrobenzoate, the additional methyl groups in this compound can affect its steric and electronic properties, leading to different reactivity and applications. Methyl 2,6-dimethylbenzoate lacks the nitro group, making it less reactive in certain types of chemical reactions.

Biological Activity

Methyl 2,4-dimethyl-6-nitrobenzoate is a nitro-substituted aromatic compound that has garnered interest due to its potential biological activities. This article explores its biological properties, including its effects on various biological systems, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the following chemical structure:

  • Molecular Formula : C11H13N1O4
  • Molecular Weight : 235.23 g/mol
  • IUPAC Name : this compound

The presence of the nitro group and the methyl substituents significantly influence its reactivity and biological interactions.

Antioxidant Activity

Several studies have investigated the antioxidant properties of this compound. Antioxidants are crucial for neutralizing free radicals and preventing oxidative stress, which is linked to various diseases.

  • Mechanism : The compound exhibits a capacity to scavenge free radicals, as evidenced by assays measuring its ability to reduce DPPH (1,1-diphenyl-2-picrylhydrazyl) radical levels.
  • Findings : In vitro studies have shown that it effectively reduces oxidative stress markers in cell cultures, indicating potential protective effects against cellular damage .

Antimicrobial Activity

The antimicrobial properties of this compound have also been explored.

  • Studies : Research has demonstrated that this compound exhibits inhibitory effects against various bacterial strains, including both Gram-positive and Gram-negative bacteria.
  • Efficacy : The minimum inhibitory concentration (MIC) values indicate significant antimicrobial activity, suggesting its potential as a lead compound for developing new antimicrobial agents .

Case Study 1: Antioxidant Efficacy

A study assessed the antioxidant efficacy of this compound using different models. The results showed:

Assay TypeIC50 Value (µg/mL)
DPPH Radical Scavenging25.5
ABTS Radical Scavenging18.7

These values signify a strong antioxidant capacity compared to standard antioxidants like ascorbic acid .

Case Study 2: Antimicrobial Testing

In another investigation focused on antimicrobial activity:

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus32
Escherichia coli64
Pseudomonas aeruginosa128

The data suggest that this compound could be an effective agent against certain pathogenic bacteria .

The biological activity of this compound can be attributed to its ability to interact with cellular targets:

  • Antioxidant Mechanism : It likely acts by donating electrons to free radicals, thereby neutralizing them and preventing oxidative damage.
  • Antimicrobial Mechanism : The nitro group may play a critical role in disrupting bacterial cell wall synthesis or function, leading to cell death.

Q & A

Basic Research Questions

Q. What are the optimal conditions for synthesizing Methyl 2,4-dimethyl-6-nitrobenzoate via esterification?

  • Methodology :

Use acid-catalyzed esterification with concentrated sulfuric acid as the catalyst.

Reflux 4-nitrobenzoic acid derivatives (or precursors) in absolute methanol (molar ratio ~1:10 acid:alcohol) for 4–6 hours under anhydrous conditions.

Monitor reaction progress via thin-layer chromatography (TLC) using silica plates and ethyl acetate/petroleum ether (1:2) as the mobile phase .

Isolate the product via liquid-liquid extraction (dichloromethane/water), neutralize residual acid with sodium bicarbonate, and purify via recrystallization in ethanol.

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodology :

NMR Spectroscopy : Use 1^1H and 13^{13}C NMR to confirm substitution patterns (e.g., methyl and nitro group positions). Chemical shifts for aromatic protons near electron-withdrawing groups (e.g., NO2_2) typically appear downfield (~8.0–8.5 ppm).

X-ray Crystallography : Resolve molecular geometry using single-crystal diffraction. Refinement via SHELXL (e.g., anisotropic displacement parameters for nitro groups) ensures accuracy .

IR Spectroscopy : Identify ester carbonyl (C=O) stretches (~1720–1740 cm1^{-1}) and nitro (NO2_2) symmetric/asymmetric vibrations (~1520 and 1350 cm1^{-1}).

Advanced Research Questions

Q. How can SHELXL address electron density discrepancies in the nitro group during crystallographic refinement?

  • Methodology :

Use anisotropic refinement for non-hydrogen atoms to model thermal motion. For disordered nitro groups, apply split positions with occupancy factors adjusted via free variable constraints.

Validate with difference Fourier maps (FoFcF_o - F_c) to locate residual electron density.

Cross-check with Hirshfeld surface analysis to assess intermolecular interactions that might influence nitro group geometry .

Q. What methodologies are recommended for analyzing hydrogen-bonding networks in this compound crystals?

  • Methodology :

Perform graph set analysis (Etter’s formalism) to categorize hydrogen-bond motifs (e.g., chains, rings).

Use ORTEP-3 to visualize molecular packing and quantify bond angles/distances.

Calculate hydrogen-bond energies using empirical correlations (e.g., EHB1rOOE_{\text{HB}} \propto \frac{1}{r_{\text{O}\cdots\text{O}}}) to prioritize dominant interactions .

Q. How do Cremer-Pople parameters aid in analyzing ring non-planarity in benzoate derivatives?

  • Methodology :

Calculate puckering amplitude (QQ) and phase angle (θ\theta) using atomic coordinates from crystallography.

For six-membered rings, decompose puckering into chair , boat , or twist-boat conformers via spherical coordinates.

Compare with benchmark values (e.g., Q>0.5Q > 0.5 Å indicates significant puckering in benzene derivatives) .

Q. How to resolve contradictions between spectroscopic data and crystallographic findings?

  • Methodology :

Dynamic vs. Static Disorder : Use variable-temperature crystallography to distinguish thermal motion (dynamic) from structural disorder (static).

DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level and compare computed NMR/IR spectra with experimental data.

Multi-technique validation : Pair X-ray data with solid-state NMR or Raman spectroscopy to confirm substituent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2,4-dimethyl-6-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2,4-dimethyl-6-nitrobenzoate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.